1,3,4-Thiadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Thiadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)-N-methyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-thiadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)-N-methyl- typically involves the cyclization of thiosemicarbazide with piperonylic acid in the presence of phosphoryl chloride . The reaction is carried out under reflux conditions, leading to the formation of the desired thiadiazole derivative. The reaction can be summarized as follows:
Cyclization Reaction: Thiosemicarbazide reacts with piperonylic acid in the presence of phosphoryl chloride to form the thiadiazole ring.
Purification: The crude product is purified using recrystallization techniques to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1,3,4-Thiadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)-N-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
1,3,4-Thiadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)-N-methyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal activities.
Medicine: Investigated for its anticancer properties, particularly as an inhibitor of the STAT3 pathway.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,3,4-thiadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)-N-methyl- involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit the STAT3 pathway, which is involved in cell proliferation and survival. The compound binds to the DNA-binding domain of STAT3, preventing its activation and subsequent transcription of target genes .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.
Benzodioxole derivatives: Compounds containing the benzodioxole moiety also show comparable pharmacological properties.
Uniqueness
1,3,4-Thiadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)-N-methyl- stands out due to its unique combination of the thiadiazole and benzodioxole moieties, which contribute to its enhanced biological activity and specificity. This dual functionality makes it a promising candidate for further drug development and research .
Properties
CAS No. |
83796-28-5 |
---|---|
Molecular Formula |
C10H9N3O2S |
Molecular Weight |
235.26 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-N-methyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C10H9N3O2S/c1-11-10-13-12-9(16-10)6-2-3-7-8(4-6)15-5-14-7/h2-4H,5H2,1H3,(H,11,13) |
InChI Key |
HZWALBCCWWFQJS-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NN=C(S1)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.